molecular formula C20H24N6 B11829772 N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Katalognummer: B11829772
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: YBRRUPQCINBFGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety and a 1-methylpyrrolidine-containing ethylamine side chain. Its structure combines a pyrimidin-2-amine scaffold with a 1-phenylpyrazole group at position 4 and a 2-(1-methylpyrrolidin-2-yl)ethyl group at position 2. This design is typical of kinase-targeting agents, where the pyrimidine core serves as a hinge-binding motif, the pyrazole enhances solubility and π-π interactions, and the pyrrolidine side chain modulates selectivity and pharmacokinetics .

Eigenschaften

Molekularformel

C20H24N6

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C20H24N6/c1-25-13-5-8-17(25)9-11-21-20-22-12-10-19(24-20)16-14-23-26(15-16)18-6-3-2-4-7-18/h2-4,6-7,10,12,14-15,17H,5,8-9,11,13H2,1H3,(H,21,22,24)

InChI-Schlüssel

YBRRUPQCINBFGT-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrimidine Core Construction

The pyrimidine ring is synthesized via condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile or diethyl malonate under basic conditions. For example, reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.2 equiv) with diethyl malonate (1.0 equiv) in ethanol containing sodium ethoxide at 80°C for 6 hours yields 4-hydroxy-6-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2(1H)-one with 75% efficiency. Chlorination of this intermediate using phosphorus oxychloride (POCl3) and tetramethylammonium chloride at 110°C for 4 hours converts the hydroxyl group to a chloride, achieving 85% conversion to 2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)pyrimidine.

Table 1: Reaction Conditions for Pyrimidine Chlorination

ReagentTemperature (°C)Time (h)Yield (%)Source
POCl3 + TMAC110485
POCl3 + DMF100672

Pyrrolidine Side Chain Preparation

The N-(2-(1-methylpyrrolidin-2-yl)ethyl)amine side chain is synthesized via reductive amination of 1-methylpyrrolidine-2-carbaldehyde with ethylenediamine. Catalytic hydrogenation using 10% Pd/C under 50 psi H2 in methanol at 25°C for 12 hours affords the secondary amine in 90% yield. Alternatively, sodium cyanoborohydride in THF at 0°C achieves comparable yields but requires stringent pH control.

Synthetic Routes to the Target Compound

Multi-Step Coupling Approach

BaseSolventTemperature (°C)Time (h)Yield (%)Source
K2CO3DMF1202465
Et3NDMSO1003652

One-Pot Tandem Methodology

A streamlined protocol combines pyrimidine chlorination and amination in a single vessel. After POCl3-mediated chlorination, the solvent is evaporated under reduced pressure, and the residue is directly treated with N-(2-(1-methylpyrrolidin-2-yl)ethyl)amine in DMF at 120°C. This method reduces purification steps and improves overall yield to 70%.

Critical Reaction Parameters

Temperature and Catalytic Systems

Microwave irradiation significantly accelerates coupling steps. For example, Suzuki-Miyaura coupling under microwave conditions (150°C, 30 minutes) achieves 82% yield compared to 78% under conventional heating. Similarly, palladium catalysts such as Pd(OAc)2 with Xantphos ligand enhance efficiency in aryl amination.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution by stabilizing the transition state, while nonpolar solvents (toluene) lead to incomplete conversion.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography using ethyl acetate/hexane (3:7 → 1:1 gradient) resolves the target compound from unreacted amine and dichloropyrimidine byproducts. Recrystallization from ethanol/water (9:1) further enhances purity to >98%.

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, pyrazole-H), 8.25 (d, J=5.2J = 5.2 Hz, 1H, pyrimidine-H), 6.92 (d, J=5.2J = 5.2 Hz, 1H, pyrimidine-H), 3.45–3.52 (m, 2H, CH2NH), 2.98–3.05 (m, 1H, pyrrolidine-H).

  • HRMS (ESI): Calculated for C20H24N6 [M+H]+: 349.2124; Found: 349.2128.

Scalability and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors for the chlorination and amination steps, reducing reaction times by 40% and improving safety profiles. Environmental metrics, including E-factor (3.2) and process mass intensity (PMI = 5.8), confirm sustainability advantages over batch methods .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-amin hat verschiedene wissenschaftliche Forschungsanwendungen:

    Medizinische Chemie: Es wird auf sein Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten, einschließlich Krebs und neurologischer Störungen, untersucht.

    Pharmakologie: Die Verbindung wird auf ihre Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren untersucht.

    Materialwissenschaften: Es wird auf sein Potenzial zur Entwicklung neuartiger Materialien mit spezifischen Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder Ionenkanäle umfassen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren und so verschiedene biologische Wirkungen hervorrufen. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem Ziel ab.

Wissenschaftliche Forschungsanwendungen

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is investigated for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

(R)-N-(6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-pyrimidin-4-yl)pyrimidin-2-amine ()

  • Structure : Differs in the pyrrolidine substituent (methoxymethyl vs. methyl) and the absence of a phenyl group on the pyrazole.
  • Activity : Optimized as a potent kinase inhibitor (Aden kinase) with a 25% synthetic yield and LCMS m/z 352.9 .
  • Key Difference : The methoxymethyl group enhances solubility but reduces metabolic stability compared to the methyl group in the target compound.

5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine ()

  • Structure : Features dual pyrazole substituents (1,3-dimethyl and 1-methyl) instead of a phenyl-pyrazole.
  • Activity : Acts as a CDK2 inhibitor, highlighting the importance of pyrazole substitution in kinase selectivity .
  • Key Difference : The lack of a pyrrolidine side chain reduces cellular permeability but simplifies synthesis.

N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives ()

  • Structure : Replaces the pyrrolidine-ethyl group with a pyridine or thiazole moiety.
  • Activity: CDK4/6 inhibitors with nanomolar potency, underscoring the pyrimidin-2-amine scaffold’s versatility .
  • Key Difference : Thiazole/pyridine substituents improve ATP-binding affinity but may increase off-target effects compared to pyrrolidine-based side chains.

Anticancer and Antiproliferative Agents

Phenyl-[4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl)-amine Derivatives ()

  • Structure : Nearly identical to the target compound but lacks the pyrrolidine-ethyl side chain.
  • Activity : Demonstrated efficacy in tumor models via kinase inhibition, validating the phenyl-pyrazole-pyrimidine core’s therapeutic relevance .

N-Phenylpyrimidin-2-amine (PPA) Radiosensitizers ()

  • Structure : Simplifies the scaffold to a single phenyl group on the pyrimidine.
  • Activity : PPA compounds (e.g., PPA1–PPA8) radiosensitize lung cancer cells via cell cycle arrest, showing EC50 values <10 μM .
  • Key Difference : The lack of a pyrazole or pyrrolidine group limits their kinase selectivity but improves synthetic accessibility.

Bridge Length and Substituent Effects ()

  • Key Finding : Ethylene bridges (as in the target compound) are less potent than propyl bridges in sulfonamide derivatives, but pyrrolidine substituents may compensate by enhancing lipophilicity and target binding .
  • Implication : The target compound’s ethyl-pyrrolidine bridge balances potency and solubility, avoiding the metabolic instability of longer alkyl chains.

Biologische Aktivität

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine, often referred to as a pyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

Property Details
Molecular FormulaC20H24N6
Molecular Weight348.4 g/mol
IUPAC NameN-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine
InChI KeyYBRRUPQCINBFGT-UHFFFAOYSA-N
Canonical SMILESCN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : The compound has shown potential in binding to receptors that play roles in neurotransmission and cellular signaling.

The exact pathways and interactions are under ongoing investigation, but preliminary studies suggest that it may modulate pathways associated with cancer cell proliferation and neurodegenerative diseases .

Anticancer Properties

Research indicates that N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer types. For instance:

  • Cell Lines Tested : Various human cancer cell lines including breast, prostate, and colon cancer.
  • Mechanism : The compound appears to induce apoptosis (programmed cell death) and inhibit cell cycle progression.

A study reported IC50 values indicating effective inhibition of cell growth at low micromolar concentrations, showcasing its potential as a lead compound for anticancer drug development .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. It is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are hypothesized to be due to:

  • Antioxidant Activity : Reducing oxidative stress in neuronal cells.
  • Modulation of Neurotransmitter Systems : Potentially enhancing dopaminergic and serotonergic signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : Significant reduction in cell viability was observed with an IC50 of approximately 10 µM after 48 hours of treatment.
  • Neuroprotection in Animal Models :
    • Objective : To assess the protective effects against induced neurotoxicity.
    • Findings : Administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.

Q & A

Advanced Question

  • Pyrazole Modifications : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance binding to kinase targets by increasing polarity, as seen in analogous pyrimidine-amine derivatives .
  • Pyrrolidine Effects : N-Methylation improves blood-brain barrier permeability, critical for CNS-targeted agents .
  • Case Study : Replacing morpholine with 1-methylpyrrolidine in pyrimidin-2-amines increased selectivity for adenosine receptors (Ki < 50 nM vs. >200 nM for morpholine derivatives) .

What challenges arise in resolving contradictions in reported biological data for this compound?

Advanced Question

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) can alter IC₅₀ values for kinase inhibition. Standardize assays using recombinant proteins .
  • Solubility Issues : Low aqueous solubility (~0.1 mg/mL) may lead to false negatives. Use DMSO stock solutions (<1% v/v) with surfactants (e.g., Tween-80) .
  • Metabolic Stability : Hepatic microsome studies (human vs. rodent) explain species-specific discrepancies in half-life (e.g., t₁/₂ = 2.1 hrs in mice vs. 5.8 hrs in humans) .

How can computational methods guide the design of derivatives with improved pharmacokinetics?

Advanced Question

  • Molecular Docking : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., EGFR kinase; ΔG < -9 kcal/mol indicates high affinity) .
  • ADMET Prediction : SwissADME estimates logP (~2.8) and bioavailability scores (>0.55), prioritizing derivatives with optimal lipophilicity .
  • MD Simulations : GROMACS simulations (100 ns) assess pyrrolidine flexibility, correlating with target residence time .

What strategies mitigate decomposition during long-term storage?

Advanced Question

  • Temperature Control : Store at -20°C under argon to prevent oxidation of the pyrrolidine moiety .
  • Lyophilization : Freeze-dry in PBS (pH 7.4) to stabilize hygroscopic formulations .
  • Impurity Profiling : Regular HPLC-MS monitors degradation products (e.g., oxidized pyrimidine at m/z 410.2) .

How can X-ray crystallography resolve ambiguities in protonation states?

Advanced Question

  • Crystal Growth : Diffraction-quality crystals are obtained via vapor diffusion (hexane/ethyl acetate) .
  • Hydrogen Bonding : Intramolecular N-H···N bonds (e.g., 2.8 Å) confirm protonation at pyrimidine N1, critical for target engagement .
  • Torsional Angles : Dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) guide SAR studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.